molecular formula C20H16N2O3S B2477617 (3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1796957-60-2

(3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2477617
CAS No.: 1796957-60-2
M. Wt: 364.42
InChI Key: GKBRMLAFWCTGKK-UHFFFAOYSA-N
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Description

(3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications

Xanthine Oxidase Inhibition and Antioxidant Properties

A study conducted by Ranganatha et al. (2014) synthesized a series of compounds including 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides, which are structurally related to the chemical . These compounds demonstrated potent xanthine oxidase (XO) inhibition and antioxidant properties. XO inhibition is significant as it's a target in the treatment of gout, and the antioxidant properties are useful in combating oxidative stress-related diseases (Ranganatha et al., 2014).

Antibacterial and Anticancer Activities

Shahana and Yardily (2020) synthesized novel thiazole derivatives, including those structurally similar to the chemical . Their research focused on the structural optimization, interpretation of theoretical vibrational spectra, and molecular docking studies to understand the antibacterial activity of these compounds. This suggests potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).

Another study by Hussein et al. (2020) developed new thiazolidinone and azetidinone analogues based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety, evaluated for their antimicrobial activity against multidrug-resistant strains and examined for cytotoxic activity against various cancer cell lines. This indicates the potential of these compounds in developing treatments for cancer and infectious diseases resistant to current medications (Hussein et al., 2020).

Synthesis and Characterization of Similar Compounds

Further studies like that by Landage, Thube, and Karale (2019) and Mistry and Desai (2006) have focused on the synthesis and antibacterial screening of novel thiazolyl compounds. These studies contribute to the understanding of the chemical synthesis processes and antibacterial properties of these compounds, which could be relevant to the compound (Landage, Thube, & Karale, 2019), (Mistry & Desai, 2006).

Properties

IUPAC Name

[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(22-11-13(12-22)24-20-21-9-10-26-20)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBRMLAFWCTGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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